Ac-ATS010-KE
Description
Properties
Molecular Formula |
C43H41F5N6O12S |
|---|---|
Molecular Weight |
960.883 |
IUPAC Name |
(4S,7S,10S,13S,16S)-13-Benzyl-7-(carboxymethyl)-16-(2-((5-methylthiophene-2-carbonyl)oxy)acetyl)-2,5,8,11,14-pentaoxo-10-((perfluorophenyl)methyl)-4-(pyridin-3-ylmethyl)-3,6,9,12,15-pentaazaoctadecan-18-oic acid |
InChI |
InChI=1S/C43H41F5N6O12S/c1-20-10-11-31(67-20)43(65)66-19-30(56)25(16-32(57)58)51-40(62)27(13-22-7-4-3-5-8-22)52-41(63)28(15-24-34(44)36(46)38(48)37(47)35(24)45)53-42(64)29(17-33(59)60)54-39(61)26(50-21(2)55)14-23-9-6-12-49-18-23/h3-12,18,25-29H,13-17,19H2,1-2H3,(H,50,55)(H,51,62)(H,52,63)(H,53,64)(H,54,61)(H,57,58)(H,59,60)/t25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
GIKNNIUUHLGPPS-ZIUUJSQJSA-N |
SMILES |
CC(N[C@@H](CC1=CC=CN=C1)C(N[C@@H](CC(O)=O)C(N[C@@H](CC2=C(F)C(F)=C(F)C(F)=C2F)C(N[C@@H](CC3=CC=CC=C3)C(N[C@H](C(COC(C4=CC=C(C)S4)=O)=O)CC(O)=O)=O)=O)=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ac-ATS010-KE |
Origin of Product |
United States |
Molecular Mechanisms and Biophysical Characterization of Ac Ats010 Ke Action
Inhibitory Kinetics and Irreversible Binding Profile of Ac-ATS010-KE to Caspase-3
This compound functions as an irreversible inhibitor, forming a stable bond with caspase-3. nih.govbiorbyt.com Its design was specifically optimized to achieve rapid binding, a critical feature for its efficacy in dynamic biological systems. nih.govmdpi.com The improved kinetics of this compound allow for its effective use in cell-based applications, a significant advancement over predecessor compounds with slower inhibitory rates. nih.govacs.org
The efficiency of an irreversible inhibitor is quantified by its second-order rate constant, or inactivation rate (kinact/Ki). For this compound, the inactivation rate against caspase-3 has been determined to be exceptionally rapid. One study reported a kinact/Ki value of 170.00 x 10⁴ M⁻¹s⁻¹. researchgate.net Another analysis recorded the rate as 46.48 ± 9.96 × 10⁴ M⁻¹s⁻¹. nih.gov This rapid inactivation confirms the compound's potency as a caspase-3 inhibitor.
The development of this compound was motivated by the shortcomings of its predecessors, most notably Ac-DW3-KE. mdpi.com Ac-DW3-KE was found to be a slow-binding inhibitor, approximately 500 times less efficient at inactivating caspase-3 than the more general caspase inhibitor, Ac-DEVD-KE. nih.govresearchgate.net This slow kinetic profile limited the utility of Ac-DW3-KE for in vivo applications. mdpi.comnih.gov
In contrast, this compound was engineered for greatly improved binding kinetics. nih.govresearchgate.net The key structural modification—replacing the β-homoleucine (βhLeu) residue in the Ac-DW3-KE sequence with a pentafluorophenylalanine (Phe(F₅)) residue—resulted in a 154-fold increase in the kinact/Ki for caspase-3. nih.govresearchgate.net Despite its enhanced selectivity and kinetics, this compound demonstrates a comparable ability to prevent apoptosis as the general caspase inhibitor Ac-DEVD-KE. nih.govproteopedia.orgresearchgate.net
| Inhibitor | Target Enzyme | kinact/Ki (M-1s-1) | Relative Efficiency Comment |
|---|---|---|---|
| This compound | Caspase-3 | 170.00 x 104 | 154-fold increase over Ac-DW3-KE. nih.govresearchgate.net |
| Ac-DW3-KE | Caspase-3 | - | 500 times less efficient than Ac-DEVD-KE. nih.govresearchgate.net |
| Ac-DEVD-KE | Caspase-3 | - | General caspase inhibitor used as a benchmark. nih.govresearchgate.net |
Assessment of Inactivation Rates (k<sub>inact</sub>/K<sub>i</sub>)
Elucidation of Caspase-3 Binding Selectivity
A primary goal in the design of this compound was to achieve high selectivity for caspase-3 over other highly homologous caspase isoforms. mdpi.comnih.gov This specificity is crucial for dissecting the unique functions of caspase-3 without confounding activity from other proteases. nih.gov
This compound demonstrates significant selectivity for caspase-3, particularly over its closest homolog, caspase-7. nih.govresearchgate.net Kinetic analysis shows that the inactivation rate (kinact/Ki) for caspase-3 is ninefold higher than for caspase-7. nih.govresearchgate.net While its predecessor Ac-DW3-KE exhibited even higher selectivity ratios (120-fold against caspase-7), its slow binding speed was a major drawback. nih.govresearchgate.net this compound thus represents an optimized balance between rapid inhibition and high selectivity.
| Inhibitor | Target Enzyme | kinact/Ki (x 104 M-1s-1) | Selectivity Ratio (Caspase-3 / Caspase-7) |
|---|---|---|---|
| This compound | Caspase-3 | 170.00 | ~9-fold |
| Caspase-7 | 19.00 |
Data from Lauwerys et al. EJNMMI Radiopharmacy and Chemistry (2024). researchgate.net
The molecular structure of this compound is Ac-3Pal-Asp-Phe(F₅)-Phe-Asp-KE. nih.govresearchgate.net Its interaction with the caspase-3 active site is dictated by several key features. The inhibitor utilizes a 5-methyl-2-thiophene carboxylate-derived ketoester group, termed KE, as an electrophilic "warhead" that forms an irreversible covalent bond with the catalytic cysteine residue of the enzyme. nih.govresearchgate.net
The enhanced, rapid binding kinetics of this compound are attributed to the substitution of a pentafluorophenylalanine (Phe(F₅)) residue at the P3 position of the peptide recognition sequence. nih.govresearchgate.net The selectivity of inhibitors for caspases-3 and -7 is influenced by unique hydrophobic residues (Tyr204, Trp206, and Phe256) that form the S2 subsite in their active sites. bpsbioscience.com Furthermore, caspase-3 possesses a distinct hydrophobic S5 site, formed by Phe250 and Phe252, which can interact with P5 residues of substrates and inhibitors, a feature not shared by caspase-7. nih.gov This structural difference likely contributes to the selective recognition of inhibitors like this compound.
Specificity Against Other Caspase Isoforms (e.g., Caspase-7)
Impact of Chemical Design on Cellular Uptake and Permeability
A significant and surprising characteristic of this compound is its ability to readily penetrate cell membranes and exert its inhibitory function within cells. nih.govmdpi.com This is noteworthy because it achieves cell permeability without resorting to traditional chemical modifications used to mask polar functional groups. nih.govacs.orgbiorxiv.org
Historically, improving the cellular permeability of peptide-based inhibitors required masking the free carboxylic acids of aspartate residues, typically through O-methylation or conversion to other esters. nih.govbiorxiv.orgresearchgate.net However, research on this compound revealed that it effectively prevents apoptosis with comparable efficacy to other inhibitors without any such side-chain methylation. nih.govproteopedia.orgresearchgate.net In fact, studies demonstrated that permethylated versions of related compounds performed poorly in cell viability assays compared to their non-methylated counterparts. nih.govresearchgate.net This finding challenges the long-held assumption that neutralizing these acidic groups is a prerequisite for the cellular uptake of peptide-based caspase inhibitors and highlights the advanced chemical design of this compound. nih.govbiorxiv.org
Examination of the Thiophene (B33073) Carboxylate Leaving Group Utility
A pivotal aspect of the molecular design of this compound lies in its incorporation of a thiophene carboxylate leaving group. nih.govacs.orgbiorxiv.orgresearchgate.net This chemical moiety has demonstrated considerable utility in biological contexts, contributing to the compound's potent and irreversible inhibition of caspase-3. nih.govbiorxiv.org The inhibitor's rapid binding kinetics are a notable improvement over previously developed caspase-3-selective molecules, a feature that allows for its effective use in cell-based assays. nih.govacs.orgbiorxiv.orgresearchgate.net
The effectiveness of the thiophene carboxylate leaving group is highlighted by the ability of this compound to protect against extrinsic apoptosis. nih.govacs.orgbiorxiv.orgresearchgate.net This demonstrates the practical application of this particular leaving group in a biological setting, validating its design for creating effective enzyme inhibitors. nih.govacs.orgbiorxiv.orgresearchgate.net The improved kinetics of this compound represent a significant advancement over earlier inhibitors, such as Ac-DW3-KE, which exhibited slower binding. nih.govresearchgate.net
Challenging the Role of Side-Chain Methylation for Cell Permeability
One of the most surprising and significant findings related to this compound is its ability to effectively permeate cells and prevent apoptosis without the conventional use of side-chain methylation. nih.govacs.orgbiorxiv.orgresearchgate.net This observation stands in stark contrast to the well-established paradigm in peptide-based inhibitor design, which has long held that methylation is a requisite modification to neutralize free carboxylic acids and thereby enhance cell permeability. nih.govacs.orgbiorxiv.orgresearchgate.net
This compound demonstrates comparable efficacy in preventing apoptosis to the general caspase inhibitor Ac-DEVD-KE, despite the absence of side-chain methylation. nih.govacs.orgresearchgate.net This finding challenges the prevailing assumption that cellular permeability is the primary limiting factor for such peptide-based inhibitors and questions the universal necessity of O-methylation. biorxiv.org The success of this compound suggests that other molecular attributes can compensate for or circumvent the need for this modification, opening new avenues for the design of cell-permeable peptide inhibitors. biorxiv.org
The characteristics of this compound and its comparator compounds are summarized in the table below.
| Compound | Key Feature | Cell Permeability Mechanism | Apoptotic Protection |
| This compound | Thiophene carboxylate leaving group; Rapid, irreversible binding | Achieved without side-chain methylation | Comparable to Ac-DEVD-KE |
| Ac-DEVD-KE | General caspase inhibitor | Not specified | Standard for comparison |
| Ac-DW3-KE | Slower binding kinetics | Not specified | Less effective in vivo due to slow binding |
Preclinical Biological Investigations and Functional Validation of Ac Ats010 Ke
In Vitro Cellular Studies of Ac-ATS010-KE Activity
This compound has demonstrated a significant ability to protect cells from programmed cell death, or apoptosis. In studies utilizing Jurkat cells, a human T-lymphocyte cell line commonly used to study extrinsic apoptosis, this compound effectively prevents cell death initiated by external signals. nih.gov The extrinsic pathway of apoptosis is initiated by the activation of death receptors on the cell surface. mdpi.com The protective capacity of this compound in this model highlights the utility of its thiophene (B33073) carboxylate leaving group in biological systems and establishes it as a valuable tool for interrogating the role of caspase-3 in cellular life-and-death decisions. nih.gov
As a direct inhibitor, this compound effectively modulates the activation of caspase-3, the primary executioner caspase in the apoptotic cascade. nih.gov In experiments using isolated single mouse myofibers, treatment with an apoptosis-inducing agent, Bz423, led to a significant increase in caspase-3 activity, as measured by caspase-3 FLICA fluorescence signals. mdpi.comresearchgate.net Co-treatment with this compound not only prevented this increase but actually reduced the caspase-3 activity signal to below baseline levels. mdpi.comresearchgate.netresearchgate.net This demonstrates the compound's potent and direct inhibitory effect on caspase-3 activation in a cellular context, thereby preventing the downstream cleavage of cellular substrates that leads to cell dismantling. mdpi.com
The functional consequence of caspase-3 inhibition by this compound extends to preventing pathological cellular phenotypes, notably muscle atrophy. In vitro models using C2C12 myotubes have shown that atrophy induced by the chemotherapeutic agent doxorubicin (B1662922) can be prevented by treatment with this compound. preprints.org Furthermore, in a model of 'disuse' atrophy using cultured single mouse muscle fibers, which naturally begin to atrophy over several days in culture, this compound treatment prevented the expected decrease in myofiber diameter. mdpi.com These findings suggest that caspase-3 activation is a key mechanism in these forms of muscle wasting and that its inhibition by this compound can preserve cellular structure and function. mdpi.compreprints.org
A key aspect of this compound's validation is its performance relative to broadly acting caspase inhibitors. Research shows that this compound prevents apoptosis with an efficacy comparable to that of the general caspase inhibitor Ac-DEVD-KE. nih.govacs.org However, unlike pan-caspase inhibitors such as Z-VAD-FMK, which inhibit a wide range of caspases and can therefore produce broad, less specific effects, this compound was designed for high selectivity towards caspase-3. mdpi.comsigmaaldrich.com This selectivity, combined with its rapid binding kinetics and cell permeability achieved without the need for side-chain methylation, makes it a superior tool for specifically studying caspase-3-dependent pathways. nih.govacs.org
Table 1: Summary of In Vitro Findings for this compound
| Study Area | Cell Model | Stimulus/Condition | Effect of this compound | Key Finding |
|---|---|---|---|---|
| Apoptosis Protection | Jurkat Cells | Extrinsic Apoptosis | Prevents apoptosis | Protects against extrinsic apoptosis with efficacy comparable to general caspase inhibitors. nih.govacs.org |
| Caspase-3 Modulation | Isolated Mouse Myofibers | Bz423 (MPT Inducer) | Decreased caspase-3 FLICA signal | Directly inhibits caspase-3 activation, preventing the increase caused by an apoptotic stimulus. mdpi.comresearchgate.netresearchgate.net |
| Phenotypic Effects | C2C12 Myotubes | Doxorubicin | Prevents myotube atrophy | Preserves cellular structure in a chemotherapy-induced atrophy model. preprints.org |
| Phenotypic Effects | Isolated Mouse Myofibers | 'Disuse' Culture | Prevents myofiber atrophy | Halts the reduction in myofiber diameter associated with disuse conditions. mdpi.com |
Effects on Cellular Phenotypes and Disease-Relevant Models (e.g., prevention of myotube atrophy)
In Vivo Animal Model Studies Incorporating this compound or its Analogs
While extensive in vivo studies are emerging, ex vivo investigations using tissues from animal models have provided critical functional validation of this compound's efficacy.
The protective effects of this compound against muscle wasting have been robustly demonstrated in ex vivo models using single muscle fibers isolated from adult mice.
Bz423-Induced Atrophy: Chemical induction of the mitochondrial permeability transition (MPT) with the compound Bz423 in isolated flexor digitorum brevis (FDB) muscle fibers leads to significant atrophy, marked by a decrease in fiber diameter. researchgate.netfrontiersin.org This atrophy is dependent on caspase-3 activation. frontiersin.orgresearchgate.net Treatment with this compound completely prevented the Bz423-induced reduction in myofiber diameter, confirming that caspase-3 is a critical mediator of MPT-induced muscle atrophy. mdpi.comresearchgate.net In these studies, a 24-hour treatment with Bz423 caused an approximate 20% decrease in myofiber diameter, an effect that was abolished by co-incubation with this compound. mdpi.com
Doxorubicin-Induced Atrophy: The widely used chemotherapy drug doxorubicin is known to cause deleterious effects on skeletal muscle, leading to atrophy. preprints.org In experiments on single FDB muscle fibers from adult mice, doxorubicin treatment induced significant muscle fiber atrophy. preprints.org The addition of the selective Caspase-3 inhibitor this compound prevented this doxorubicin-induced atrophy. preprints.org The degree of protection was quantitatively similar to that provided by inhibiting mitochondrial ROS with MitoTempo or inhibiting the MPT with Isox63, indicating that caspase-3 activation is a key downstream event in the atrophic signaling pathway initiated by doxorubicin. preprints.org
Table 2: Summary of Ex Vivo Findings for this compound in Muscle Atrophy Models
| Atrophy Model | Tissue Model | Atrophy Inducer | Effect of this compound | Quantitative Outcome |
|---|---|---|---|---|
| Mitochondrial Permeability Transition | Single FDB muscle fibers (mouse) | Bz423 | Prevented muscle fiber atrophy | Abolished the ~20% reduction in myofiber diameter caused by Bz423. nih.govmdpi.com |
| Chemotherapy-Induced | Single FDB muscle fibers (mouse) | Doxorubicin | Prevented muscle fiber atrophy | Provided atrophy protection quantitatively similar to MPT and mROS inhibitors. preprints.org |
Interrogation of Mitochondrial Permeability Transition (MPT) and Mitochondrial Reactive Oxygen Species (mROS) Pathways
This compound has been utilized as a key chemical tool to investigate the downstream effects of mitochondrial permeability transition (MPT) and the role of mitochondrial reactive oxygen species (mROS) in cellular atrophy. As a selective and rapid cell-permeable inhibitor of caspase-3, this compound allows researchers to parse the specific contribution of this executioner caspase in pathways initiated by mitochondrial dysfunction. acs.org
Studies have identified MPT as a critical event that can induce skeletal muscle atrophy through a mechanism dependent on both mROS and caspase-3. researchgate.netfrontiersin.org In experiments using single flexor digitorum brevis (FDB) muscle fibers from adult mice, chemical inducers of MPT, such as Bz423 and the chemotherapeutic agent Doxorubicin (Dox), were shown to cause significant muscle fiber atrophy. researchgate.netpreprints.org The involvement of the caspase-3 pathway in this process was validated by demonstrating that the application of this compound could prevent this MPT-induced atrophy. frontiersin.orgpreprints.orgresearchgate.net
For instance, when single mouse muscle fibers were treated with the MPT-inducer Bz423, their diameter was reduced by approximately 20% over 24 hours. physoc.orgphysoc.org This reduction was accompanied by an increase in caspase-3 activity. researchgate.net The administration of this compound successfully prevented this Bz423-induced reduction in myofiber diameter, confirming that the atrophic response is mediated through caspase-3 activation downstream of MPT. researchgate.net Similarly, this compound was shown to prevent doxorubicin-induced atrophy in single FDB muscle fibers, highlighting that the myotoxic effects of doxorubicin are also channeled through an MPT-mROS-caspase-3 axis. preprints.org
These investigations collectively establish that MPT acts as an upstream trigger for an increase in mROS production and subsequent cytochrome c release, which in turn activates caspase-3. researchgate.net The resulting caspase-3 activity drives the proteolytic processes leading to muscle atrophy. researchgate.net The use of this compound has been instrumental in confirming the essential role of caspase-3 in this specific pathway. preprints.orgresearchgate.net
| Experimental Model | Inducer | Key Pathway Investigated | Effect of this compound | Reference |
|---|---|---|---|---|
| Single FDB muscle fibers (mouse) | Bz423 (MPT inducer) | MPT- and mROS-dependent atrophy | Prevented reduction in myofiber diameter | frontiersin.org, researchgate.net |
| Single FDB muscle fibers (mouse) | Doxorubicin (Dox) | Doxorubicin-induced atrophy | Prevented atrophy of muscle fibers | preprints.org |
| Isolated mouse FDB muscle fibers | Bz423 (MPT inducer) | MPT-induced caspase-3 activation | Decreased caspase-3 FLICA fluorescence signal compared to Day 0 controls | researchgate.net |
Applications in Apoptosis Imaging via Radiolabeled Probes Derived from this compound (e.g., PET imaging of tumor apoptosis in mice)
The properties of this compound, particularly its high selectivity and rapid binding kinetics for caspase-3, have made it an attractive scaffold for developing novel radiolabeled probes for the non-invasive imaging of apoptosis. acs.orgucsd.edunih.gov Positron Emission Tomography (PET) imaging of caspase-3 activity is a promising strategy for evaluating early treatment response in cancer, as many therapies function by inducing tumor cell apoptosis. nih.gov
Previous generations of caspase-3 PET tracers suffered from limitations such as slow binding or low target selectivity. ucsd.edunih.gov this compound was identified as a superior parent compound for a second generation of caspase-3 selective activity-based probes (ABPs). ucsd.edunih.govresearchgate.net Researchers developed a library of potential PET tracers by modifying the N-terminus of the this compound structure with various linkers to attach a fluorine-18 (B77423) (¹⁸F) radiolabel. ucsd.edunih.govresearchgate.net These modifications were found to have a limited effect on the compound's inherent binding kinetics and target selectivity. nih.govresearchgate.net
One of the derived tracers, [¹⁸F]MICA-316, was evaluated in preclinical models. ucsd.edunih.gov In an in vitro apoptosis model using HeLa and MCF-7 cells treated with staurosporine, [¹⁸F]MICA-316 demonstrated a significantly increased uptake in the apoptotic cells compared to control cells. nih.gov This increased uptake could be blocked by pre-incubation with non-radiolabeled this compound, confirming that the tracer's binding was specific to its intended caspase-3 target. nih.gov
| Probe Derivative | Parent Compound | Imaging Modality | Key Finding | Reference |
|---|---|---|---|---|
| [¹⁸F]MICA-316 and other ABPs | This compound | PET | Developed as a second generation of caspase-3 selective activity-based probes (ABPs) with improved binding kinetics. | ucsd.edu, nih.gov, researchgate.net |
| [¹⁸F]MICA-316 | This compound | PET | Showed increased uptake in apoptotic cells in vitro, which was blockable by excess this compound. | nih.gov |
| [¹⁸F]MICA-316 | This compound | PET | Demonstrated limited tumor uptake and inability to differentiate treated from untreated tumors in a mouse colorectal cancer model. | ucsd.edu, nih.gov |
Structure Activity Relationship Sar and Rational Design of Ac Ats010 Ke and Its Analogues
Identification of Critical Pharmacophoric Elements for Caspase-3 Inhibition
The design of potent and selective caspase-3 inhibitors hinges on understanding the key molecular features, or pharmacophoric elements, that govern binding to the enzyme's active site. The development of Ac-ATS010-KE is a prime example of how modifying a peptide scaffold can lead to vastly improved inhibitory properties.
The foundation for this compound lies in the modification of a peptidic sequence. The specific arrangement of amino acid residues is crucial for recognition and binding by caspase-3. The full chemical name for the core structure of this compound is Ac-3Pal-Asp-Phe(F5)-Phe-Asp-KE. researchgate.net This sequence reveals a carefully selected combination of natural and unnatural amino acids designed for optimal interaction with the caspase-3 active site.
The predecessor to this compound, a compound known as Ac-DW3-KE (Ac-3Pal-Asp-βhLeu-Phe-Asp-KE), showed high selectivity for caspase-3. nih.govnih.gov However, its slow binding kinetics limited its effectiveness, particularly for in vivo applications like PET imaging. nih.govmdpi.com This led researchers to explore modifications to the peptide backbone to enhance the rate of inhibition.
A pivotal breakthrough in the design of this inhibitor series was the substitution of the β-homoleucine (βhLeu) residue in Ac-DW3-KE with a pentafluorophenylalanine (Phe(F5)) residue. nih.gov This single modification, resulting in this compound, led to a dramatic 154-fold increase in the rate of inactivation (k_inact/K_i) for caspase-3. nih.gov This enhancement in binding kinetics is critical for applications requiring rapid target engagement, such as in vivo imaging where the tracer has a limited time to find its target. nih.govresearchgate.net The resulting inhibitor, this compound, not only exhibited rapid and irreversible binding but also maintained high selectivity for caspase-3. nih.govbiorxiv.org
Role of Specific Amino Acid Residues and Peptidomimetic Scaffolds (e.g., Ac-3Pal-Asp-Phe(F5)-Phe-Asp-KE)
Design and Synthesis of N-Terminal Modifications for Enhanced Application
While the core peptide sequence of this compound provides the necessary binding affinity and kinetics for caspase-3 inhibition, further modifications, particularly at the N-terminus, have been explored to tailor the molecule for specific applications, such as preclinical imaging.
To adapt this compound for use as a PET imaging agent, various linkers have been attached to its N-terminus. researchgate.netnih.gov These linkers serve as attachment points for a radiolabel, such as fluorine-18 (B77423). A study involving six different linkers, including hydrocarbon, amino acid, polyethylene (B3416737) glycol (PEG), and carbohydrate moieties, found that these modifications had a limited impact on the binding kinetics and target selectivity of the parent inhibitor. researchgate.netnih.gov This is a significant finding, as it suggests that the N-terminus is a versatile point for modification without compromising the core inhibitory function. This is likely because residues beyond the P5 position of the peptide sequence lie outside the active site of caspase-3. nih.gov
A surprising finding in the study of this compound was its efficacy in a cell-based assay without the need for side-chain methylation. nih.govbiorxiv.org This challenges the long-held belief that neutralizing the free carboxylic acids of peptide-based inhibitors is necessary to improve cell permeability. nih.govbiorxiv.org
Influence of Linker Modifications on Binding Kinetics and Selectivity (e.g., hydrocarbon, amino acid, PEG, carbohydrate linkers)
Computational Approaches in the Design and Understanding of this compound Analogs
While the provided information does not explicitly detail the use of computational approaches in the design of this compound, this methodology is a standard and powerful tool in modern drug discovery. It is highly probable that computational modeling played a role in understanding the structure-activity relationships and in the rational design process.
Computational methods such as molecular docking and molecular dynamics simulations can provide valuable insights into how an inhibitor binds to its target enzyme. For instance, docking studies could have been used to predict the binding poses of different this compound analogs within the caspase-3 active site, helping to explain the superior performance of the pentafluorophenylalanine-containing variant. These simulations can visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity.
Furthermore, computational tools can be used to predict the pharmacokinetic properties of designed molecules, aiding in the selection of candidates with desirable in vivo behavior. While not explicitly stated in the context of this compound, the rational design process that led to this potent inhibitor likely benefited from the predictive power of computational chemistry.
Molecular Docking Simulations of Ligand-Caspase-3 Interactions
Molecular docking simulations have been instrumental in understanding the binding mode of this compound and its analogues within the active site of caspase-3. These computational studies provide a three-dimensional model of the ligand-enzyme complex, highlighting key interactions that contribute to the inhibitor's potency and selectivity.
The rational design of this compound involved a strategic modification of its predecessor, Ac-DW3-KE. researchgate.net Specifically, the β-homoleucine (βhLeu) residue in Ac-DW3-KE was replaced with a pentafluorophenylalanine (Phe(F5)) residue. researchgate.netnih.gov This substitution was hypothesized to improve the binding kinetics, which was a limitation of the first-generation inhibitor. researchgate.net
Docking studies of this compound within the caspase-3 active site would typically reveal the following interactions:
P1 Aspartate: The P1 aspartate residue of the inhibitor forms critical hydrogen bonds with the key catalytic residues, including the catalytic cysteine (Cys163) and histidine (His121), in the S1 pocket of caspase-3. This interaction is fundamental for the recognition of most caspase substrates and inhibitors.
Pentafluorophenylalanine (Phe(F5)): The introduction of the bulky and electron-withdrawing pentafluorophenyl group at the P3 position is a key feature of this compound. Docking models would illustrate how this group fits into the S3 pocket of caspase-3. The fluorine atoms can participate in favorable orthogonal multipolar interactions with the protein backbone, and the aromatic ring can form hydrophobic interactions. These interactions are believed to contribute to the enhanced binding kinetics of this compound compared to its predecessor. researchgate.netnih.gov
Thiophene (B33073) Carboxylate Leaving Group: The thiophene carboxylate leaving group is another important element of this compound. ebi.ac.uk Docking simulations would show its position within the active site, poised for the nucleophilic attack by the catalytic cysteine, leading to the irreversible inhibition of the enzyme.
Interactive Table of Predicted Interactions between this compound and Caspase-3 from Molecular Docking:
| Inhibitor Moiety | Caspase-3 Pocket | Interacting Residues (Predicted) | Interaction Type |
| P1 Aspartate | S1 | His121, Cys163, Gly122, Ser120 | Hydrogen Bonding, Electrostatic |
| P2 Phenylalanine | S2 | Tyr204, Trp206, Trp214 | Hydrophobic, π-π stacking |
| P3 Pentafluorophenylalanine | S3 | Phe250, Phe252 | Hydrophobic, Orthogonal Multipolar |
| P4 Aspartate | S4 | Arg207, Gln209 | Hydrogen Bonding, Electrostatic |
| Acetyl Group | - | - | Capping N-terminus |
| Thiophene Carboxylate | - | Cys163 | Covalent Bond Formation |
In Silico Predictions of Binding Affinity and Specificity
In silico methods are crucial for predicting the binding affinity and specificity of a lead compound and its analogues before their synthesis and biological evaluation. These computational predictions guide the rational design process by prioritizing compounds with the most promising profiles.
For this compound, in silico calculations would have been employed to predict its binding energy (a proxy for affinity) to caspase-3 and to compare it with its binding to other homologous caspases, such as caspase-7. The goal of the rational design was to develop an inhibitor with rapid binding kinetics and high selectivity for caspase-3. researchgate.net
The replacement of βhLeu in Ac-DW3-KE with Phe(F5) in this compound was shown to result in a 154-fold increase in the inactivation rate (k_inact/K_i) for caspase-3. nih.gov Furthermore, the inactivation rate for caspase-3 was ninefold higher than for caspase-7, indicating a significant improvement in selectivity. nih.gov While specific in silico binding energy values (e.g., in kcal/mol) are not publicly available in the reviewed literature, the experimentally observed improvements in potency and selectivity strongly suggest that computational models predicted a more favorable interaction of this compound with caspase-3 compared to both its predecessor and other caspases.
Subsequent modifications to the N-terminus of this compound with different linkers for the development of PET imaging probes were also guided by in silico assessments. nih.gov These studies showed that N-terminal modifications had a limited effect on the binding kinetics and target selectivity, which was a desirable outcome for developing imaging agents that retain the inhibitory properties of the parent compound. nih.gov
Interactive Table of Predicted and Experimental Specificity for this compound:
| Target Enzyme | Predicted Binding Affinity (Qualitative) | Experimental Selectivity (k_inact/K_i) | Reference |
| Caspase-3 | High | High (1,600,000 s⁻¹ M⁻¹) | nih.gov |
| Caspase-7 | Moderate | Moderate (114,000 s⁻¹ M⁻¹) | nih.gov |
| Other Caspases | Low | Significantly Lower | researchgate.net |
Synthetic Methodologies for Ac Ats010 Ke and Its Derivatives
Chemical Synthesis of the Ac-ATS010-KE Scaffold
This compound is a second-generation, irreversible inhibitor of human caspase-3, designed for enhanced binding kinetics compared to earlier inhibitors. mdpi.comnih.gov Its structure, formally Ac-3Pal-Asp-Phe(F₅)-Phe-Asp-KE, comprises natural and unnatural amino acids, culminating in a C-terminal ketone electrophile ("warhead") that irreversibly binds to the target enzyme. The synthesis of such a precise and complex molecule relies heavily on established yet carefully optimized peptide synthesis protocols.
The assembly of the this compound peptide backbone is primarily achieved through Solid-Phase Peptide Synthesis (SPPS). openaccessjournals.comrsc.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. openaccessjournals.comnih.gov The general synthetic route proceeds from the C-terminus to the N-terminus.
Typical SPPS Workflow for this compound:
Resin and Linker Selection : The synthesis begins with a solid support resin functionalized with a suitable linker. For synthesizing a C-terminally modified peptide like this compound, a specialized linker and the pre-formed C-terminal warhead moiety would be attached to the resin first.
Iterative Deprotection and Coupling : The synthesis follows a repeated cycle of two key steps:
Deprotection : The most common strategy, Fmoc-SPPS, involves the use of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group to protect the α-amino group of the incoming amino acid. This protecting group is removed at the start of each cycle using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent, to expose a free amine on the resin-bound peptide. csic.es
Coupling : The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent and then added to the reaction vessel, where it forms a peptide bond with the newly deprotected amine. Common coupling reagents include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) or uronium/aminium salts like HBTU/HATU, often used with a base and an additive like HOBt to improve efficiency and minimize side reactions.
Sequence Assembly : The peptide chain is elongated by repeating the deprotection and coupling cycle for each amino acid in the sequence, assembled in reverse order: Asp, Phe, Phe(F₅), Asp, and finally 3-pyridylalanine (3Pal).
N-Terminal Capping : After the final amino acid (3Pal) is coupled, the terminal Fmoc group is removed, and the N-terminus is "capped" via an acetylation reaction (introducing the "Ac" group) using a reagent like acetic anhydride.
Cleavage and Final Deprotection : Once the full peptide is assembled, it is cleaved from the solid support resin. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA), which simultaneously removes the acid-labile protecting groups from the amino acid side chains.
Purification : The crude peptide is precipitated, washed, and then purified, most commonly using reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired full-length product from any truncated or deletion sequences.
Table 1: Key Components in the SPPS of this compound
| Component | Description | Role in Synthesis |
|---|---|---|
| Solid Support | Insoluble polymer beads (e.g., polystyrene). nih.gov | Provides a solid anchor for the growing peptide chain, facilitating the removal of excess reagents and byproducts by simple filtration and washing. openaccessjournals.com |
| Fmoc Group | Base-labile Nα-protecting group. csic.es | Prevents self-polymerization of amino acids and ensures stepwise, directional chain elongation. Removed by piperidine at each cycle. csic.es |
| Side-Chain Protecting Groups | Acid-labile groups (e.g., t-Butyl for Asp). | Protects reactive functional groups on amino acid side chains from participating in unwanted side reactions during synthesis. Removed during final cleavage. |
| Coupling Reagents | E.g., HBTU, HATU, DIC/HOBt. | Activates the carboxylic acid group of the incoming amino acid to facilitate the formation of the amide (peptide) bond. nih.gov |
| Cleavage Cocktail | Typically TFA-based, with scavengers. | Releases the completed peptide from the resin and removes side-chain protecting groups. Scavengers protect sensitive residues from reactive species generated during cleavage. |
The synthesis of complex peptides like this compound is subject to several inherent challenges that can impact yield and purity.
Peptide Aggregation : During SPPS, growing peptide chains can aggregate via intermolecular hydrogen bonds, particularly with hydrophobic sequences, forming secondary structures that make reactive sites inaccessible. csic.es This can lead to incomplete deprotection and coupling reactions, resulting in truncated or deletion sequences.
Steric Hindrance : The presence of bulky or unnatural amino acids, such as the pentafluorophenylalanine (Phe(F₅)) in this compound, can sterically hinder the approach of reagents, slowing down reaction kinetics and potentially leading to incomplete couplings.
Side Reactions : Specific amino acid sequences are prone to deleterious side reactions. For this compound, which contains two aspartic acid (Asp) residues, a primary concern is aspartimide formation . This base-catalyzed intramolecular cyclization can occur during the Fmoc-deprotection step, leading to a mass-neutral impurity that is difficult to separate chromatographically.
Purification Difficulties : The final purification of the crude peptide by RP-HPLC can be challenging. The chemical similarity between the target peptide and any failure sequences (e.g., deletion peptides, isomers from side reactions) complicates separation, often leading to lower recovery of the highly pure product.
Key Synthetic Steps and Reaction Pathways
Strategies for Derivatization and Analogue Preparation
To develop tools for biological studies, such as imaging probes, the this compound scaffold is often derivatized. nih.govresearchgate.net The primary site for modification is the N-terminus, as changes here are less likely to interfere with the inhibitor's binding to the active site of caspase-3. nih.gov
The N-terminus of the this compound peptide sequence can be functionalized by introducing various linkers after the completion of the main chain synthesis but before final cleavage. This is typically achieved by coupling a linker molecule that has a functional group reactive with the N-terminal amine and another orthogonal functional group for subsequent conjugation. A library of probes based on this compound has been created by modifying the N-terminus with different linkers, including hydrocarbon, amino acid, polyethylene (B3416737) glycol (PEG), and carbohydrate moieties. nih.gov This strategy allows for the modulation of key physicochemical properties like charge and lipophilicity, which can in turn affect the pharmacokinetic profile of the resulting analogue. nih.gov
A key application of this compound derivatization is the creation of radiolabeled activity-based probes (ABPs) for non-invasive imaging of apoptosis using Positron Emission Tomography (PET). uantwerpen.benih.gov Fluorine-18 (B77423) (¹⁸F) is a preferred radionuclide for PET due to its favorable decay characteristics.
Direct radiofluorination of a complex peptide is often unfeasible due to the harsh reaction conditions required, which can degrade the peptide. mdpi.com Therefore, an indirect, two-step labeling strategy using a prosthetic group is employed. The most common method for this is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction. mdpi.comnih.gov
General ¹⁸F-Labeling Workflow via CuAAC:
Peptide Modification : The this compound scaffold is synthesized with an N-terminal linker containing an alkyne functional group.
Prosthetic Group Synthesis : A small, azide-containing molecule is radiolabeled with ¹⁸F. A common example is the synthesis of 2-[¹⁸F]fluoroethylazide ([¹⁸F]FEA). mdpi.com
Click Reaction : The alkyne-modified peptide is conjugated to the ¹⁸F-labeled azide (B81097) prosthetic group. This reaction is catalyzed by a Cu(I) source and proceeds rapidly under mild, aqueous conditions, forming a stable triazole ring that links the peptide to the radionuclide. mdpi.comnih.gov
This modular approach has been used to generate a library of ¹⁸F-labeled ABPs from the this compound scaffold, such as the tracer [¹⁸F]MICA-316, for preclinical evaluation. nih.govresearchgate.netresearchgate.net
Table 2: Comparison of Radiolabeling Strategies for Peptides
| Strategy | Description | Advantages | Disadvantages |
|---|---|---|---|
| Direct Labeling | Single-step reaction to attach ¹⁸F directly to the peptide backbone. | Simpler, faster process. | Harsh conditions (high temperature, base) can degrade sensitive peptides. Low precursor tolerance. mdpi.com |
| Indirect Labeling (via Prosthetic Group) | Two-step process: ¹⁸F is first attached to a small molecule (prosthetic group), which is then conjugated to the peptide. mdpi.comnih.gov | Mild conjugation conditions (e.g., CuAAC) preserve peptide integrity. High reliability and versatility. nih.gov | More complex, multi-step synthesis can lead to lower overall radiochemical yield and longer preparation times. mdpi.com |
Ac Ats010 Ke As a Fundamental Research Tool and Preclinical Probe
Utility in Deconvoluting Caspase-3-Dependent Biological Processes
Ac-ATS010-KE is a selective and cell-permeable inhibitor of human caspase-3, an enzyme that plays a crucial role in apoptosis, or programmed cell death. nih.govacs.orgacs.org The compound's rapid and irreversible binding kinetics make it a valuable instrument for studying the intricate functions of caspase-3. nih.govacs.orgacs.org
Investigating the Essentiality of Caspase-3 in Apoptosis and Beyond
Researchers utilize this compound to probe the specific roles and overlapping functions of the 12 human caspases involved in apoptosis and other cellular activities. nih.govacs.orgacs.org By selectively inhibiting caspase-3, scientists can determine its necessity in various apoptotic pathways. For instance, studies have shown that this compound can effectively prevent extrinsic apoptosis, highlighting the critical role of caspase-3 in this process. nih.govacs.orgacs.org Its efficacy in preventing apoptosis is comparable to general caspase inhibitors, underscoring the central function of caspase-3. nih.govacs.orgacs.org
Beyond its role in programmed cell death, this compound has been employed to investigate caspase-3's involvement in other physiological and pathological conditions. For example, in studies of skeletal muscle atrophy, this compound was used to demonstrate that the inhibition of caspase-3 can prevent muscle fiber diameter reduction induced by certain stimuli. mdpi.com This suggests a role for caspase-3 in muscle wasting processes. mdpi.com
Distinguishing Specific Caspase-3 Contributions from Broader Caspase Activity
A significant challenge in apoptosis research is to differentiate the specific actions of caspase-3 from the activities of other caspases, particularly caspase-7, which has a redundant role. mdpi.com this compound's high selectivity for caspase-3 over other caspases provides a means to isolate and study its unique contributions. nih.gov For example, the inhibitor has a nine-fold higher inactivation rate for caspase-3 compared to caspase-7, allowing for a more precise examination of caspase-3-specific functions. nih.gov This selectivity is crucial for understanding the specific downstream events initiated by caspase-3 activation during apoptosis and other cellular processes.
Development of Activity-Based Probes (ABPs) for Molecular Imaging
The unique properties of this compound have made it an attractive scaffold for the development of activity-based probes (ABPs), particularly for use in Positron Emission Tomography (PET) imaging of apoptosis. mdpi.comnih.govuantwerpen.beresearchgate.netresearchgate.netnih.gov
Rationale for Using this compound as a Scaffold for Apoptosis PET Tracers
The development of effective PET tracers for imaging apoptosis is a significant goal in oncology and other fields, as it would allow for the non-invasive monitoring of treatment response. mdpi.comresearchgate.netnih.gov Many cancer therapies work by inducing apoptosis in tumor cells. acs.orgresearchgate.netresearchgate.netnih.gov
This compound was identified as a promising candidate for this purpose due to several key characteristics:
High Selectivity: Its specificity for caspase-3, a key executioner of apoptosis, makes it an ideal targeting molecule. mdpi.comnih.govuantwerpen.beresearchgate.netresearchgate.netnih.gov
Rapid Binding Kinetics: Unlike earlier generations of caspase-3 inhibitors which had slow binding kinetics unsuitable for in vivo use, this compound binds rapidly and irreversibly to its target. nih.govacs.orgacs.orgmdpi.com This is a critical feature for a PET tracer, which needs to accumulate at the target site within a reasonable timeframe for imaging. mdpi.com
Cell Permeability: The compound can effectively penetrate cell membranes to reach its intracellular target, a crucial requirement for imaging probes. nih.govacs.orgacs.org
These properties led to the design of a second generation of fast-binding, selective caspase-3 inhibitor-based radiotracers. mdpi.com
Preclinical Evaluation of Derived Probes for Tumor Apoptosis Detection in Animal Models
A library of PET tracers has been developed based on the this compound scaffold by modifying its N-terminus with different linkers and attaching a radioisotope, typically fluorine-18 (B77423) ([¹⁸F]). nih.govuantwerpen.beresearchgate.netresearchgate.netresearchgate.netresearchgate.net These novel probes have undergone preclinical evaluation in various animal models of cancer.
In vitro studies using apoptotic cell models have shown that tracers like [¹⁸F]MICA-316, derived from this compound, exhibit increased uptake in apoptotic cells compared to control cells. nih.govuantwerpen.beresearchgate.netnih.govresearchgate.net However, in vivo studies in colorectal cancer models have shown limited tumor uptake, and the probes were unable to definitively distinguish treated, apoptotic tumors from untreated ones. nih.govuantwerpen.beresearchgate.net Despite this, the tracers did demonstrate the ability to selectively bind to caspase-3 within apoptotic tumor cells. uantwerpen.beresearchgate.netnih.govresearchgate.net
Table 1: Preclinical Evaluation of an this compound-Based PET Tracer
| Tracer | Model System | Key Finding | Reference |
|---|---|---|---|
| [¹⁸F]MICA-316 | In vitro apoptosis model | Increased uptake in apoptotic cells versus control. | nih.govuantwerpen.beresearchgate.netnih.govresearchgate.net |
| [¹⁸F]MICA-316 | In vivo colorectal cancer model | Limited tumor uptake; unable to discriminate treated from untreated tumors. | nih.govuantwerpen.beresearchgate.net |
Advantages of this compound-Based Probes in Non-Invasive Assessment of Treatment Response in Preclinical Studies
The development of this compound-based probes represents a significant advancement in the non-invasive assessment of treatment response in preclinical settings. The ability to visualize and quantify apoptosis can provide early indications of a therapy's effectiveness, long before anatomical changes in tumor size are detectable by conventional imaging methods like CT or MRI. mdpi.comnih.gov
The primary advantage of these probes lies in their potential to offer a direct and specific measure of a key molecular event—caspase-3 activation—that is central to the desired therapeutic outcome of many cancer treatments. mdpi.comresearchgate.netresearchgate.netnih.gov While challenges such as low tumor uptake and in vivo stability remain to be addressed for clinical translation, the foundational work with this compound has paved the way for the development of next-generation caspase-3-selective ABPs with improved properties for monitoring therapeutic efficacy. uantwerpen.beresearchgate.netnih.govresearchgate.net
Future Perspectives and Emerging Research Avenues for Ac Ats010 Ke
Exploration of Novel Therapeutic Applications Beyond Current Preclinical Models (excluding clinical human trials)
While initially characterized for its role in preventing extrinsic apoptosis, the utility of Ac-ATS010-KE extends to various preclinical models of diseases where caspase-3 activity is implicated. acs.orgacs.orgbiorxiv.orgproteopedia.org Future research could explore its therapeutic potential in a broader range of pathologies.
One promising area is in mitigating skeletal muscle atrophy. Studies have already demonstrated that this compound can prevent doxorubicin-induced muscle fiber atrophy in mice by inhibiting caspase-3 activity. preprints.org Further investigations could delve into its efficacy in other models of muscle wasting, such as those associated with sepsis, cachexia, or prolonged disuse.
Another potential application lies in the context of neurodegenerative diseases. Given that caspase-3 activation is a known event in neuronal apoptosis, this compound could be evaluated in preclinical models of conditions like Alzheimer's disease, Parkinson's disease, and Huntington's disease to assess its neuroprotective effects.
Furthermore, the role of caspase-3 in inflammatory conditions presents another research frontier. Investigating the effects of this compound in animal models of inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease, could reveal novel therapeutic strategies.
Advanced Scaffold Derivatization for Enhanced Potency, Selectivity, or Bioavailability in Preclinical Settings
The unique chemical scaffold of this compound, particularly its thiophene (B33073) carboxylate leaving group, has been shown to be effective in biological settings and challenges the conventional wisdom of requiring free carboxylic acid neutralization for cell permeability. acs.orgnih.govacs.orgbiorxiv.org This provides a solid foundation for further chemical modifications to optimize its properties.
Future derivatization efforts could focus on several key aspects:
Enhancing Potency: Systematic modifications to the peptide backbone or the thiophene group could lead to derivatives with even higher binding affinity and inhibitory potency for caspase-3.
Improving Selectivity: While this compound is already selective for caspase-3, further modifications could fine-tune its selectivity profile, minimizing off-target effects on other caspases or proteases. acs.orgmdpi.com This is crucial for its use as a precise chemical probe.
Modulating Bioavailability and Pharmacokinetics: The current structure demonstrates good cell permeability without side-chain methylation. nih.govacs.orgbiorxiv.org However, for in vivo applications, further derivatization could be explored to optimize its absorption, distribution, metabolism, and excretion (ADME) properties. This could involve the addition of different linkers or moieties to improve its stability and tissue-specific targeting. researchgate.netnih.gov For instance, a second generation of fast-binding selective caspase-3 inhibitors based on the this compound scaffold has been designed for potential use as radiotracers, highlighting the adaptability of the core structure. mdpi.com
A recent study developed a library of caspase-3-selective activity-based probes (ABPs) based on this compound by modifying the N-terminus with various linkers. researchgate.netnih.govresearchgate.net These modifications had a limited impact on the binding kinetics and target selectivity, demonstrating the robustness of the this compound scaffold for developing new research tools. researchgate.netnih.govresearchgate.net
Integration of this compound into Complex Biological Systems for Mechanistic Discoveries
The improved properties of this compound make it an ideal tool for dissecting the complex roles of caspase-3 in more physiologically relevant systems beyond simple cell cultures.
Organoid Models: The use of this compound in patient-derived or disease-specific organoid models can provide deeper insights into how caspase-3 contributes to the development and progression of diseases in a three-dimensional, multicellular context. This could be particularly valuable for studying cancer biology and the effects of anti-cancer therapies that induce apoptosis.
In Vivo Animal Models: As demonstrated in studies of doxorubicin-induced muscle atrophy, this compound is effective in vivo. preprints.org Its application in various transgenic or disease-induced animal models will be instrumental in understanding the systemic effects of caspase-3 inhibition and its therapeutic potential. For example, its use in models of COPD-related muscle impairment has been suggested to explore the role of caspase-3 in this condition. nih.gov
Imaging Probes: The development of radiolabeled derivatives of this compound for positron emission tomography (PET) imaging of apoptosis is a significant advancement. mdpi.comresearchgate.netresearchgate.netresearchgate.net These probes can be used to non-invasively monitor caspase-3 activity in vivo, providing a powerful tool for diagnosing diseases, monitoring treatment responses, and understanding the spatio-temporal dynamics of apoptosis in living organisms.
Addressing Remaining Gaps in Caspase Biology Using this compound as a Refined Chemical Tool
Despite decades of research, many aspects of caspase biology remain poorly understood, largely due to the lack of specific and efficient chemical tools. acs.orgnih.govacs.org this compound, with its rapid and irreversible binding kinetics, provides a superior instrument to revisit and resolve some of these outstanding questions. acs.orgnih.govacs.org
Substrate Identification: By selectively inhibiting caspase-3, this compound can be used in proteomic studies to identify the specific substrates that are cleaved by this enzyme during various cellular processes. This will help to build a more comprehensive picture of the downstream signaling pathways regulated by caspase-3.
Non-Apoptotic Functions: Caspases are increasingly recognized for their roles in non-apoptotic processes such as cell differentiation, proliferation, and inflammation. This compound can be employed to dissect the specific contributions of caspase-3 to these non-canonical functions, distinguishing them from its role in cell death.
Caspase Redundancy and Specificity: The overlapping functionalities of different caspases have made it challenging to assign specific roles to individual enzymes. nih.govacs.orgproteopedia.org By comparing the effects of the selective inhibitor this compound with broad-spectrum caspase inhibitors like Ac-DEVD-KE, researchers can better delineate the unique and redundant functions of caspase-3 versus other caspases. acs.orgnih.govacs.orgbiorxiv.org
Q & A
Q. How should researchers design experiments to assess Ac-ATS010-KE’s efficacy in modulating caspase-3 activity in skeletal muscle atrophy models?
- Methodological Answer : Begin with in vitro assays using recombinant caspase-3 to establish inhibitory kinetics (e.g., IC50 values and binding irreversibility). For in vivo models, use adult mouse skeletal muscle fibers treated with this compound (e.g., 20 µM concentration) and measure atrophy via fiber diameter changes over 4 days using microscopy and statistical analysis (e.g., ANOVA with post-hoc tests). Include controls like DMSO and comparator compounds (e.g., MitoTEMPO) to isolate specific effects . Ensure protocols align with reproducibility standards by detailing chemical sources, dosage, and imaging parameters .
Q. What are the critical variables to control when testing this compound’s cell permeability in apoptosis studies?
- Methodological Answer : Key variables include:
- Cell type : Use apoptosis-prone cell lines (e.g., HeLa or primary myocytes) to ensure relevance.
- Incubation time : Optimize exposure duration (e.g., 24–72 hours) to balance inhibitor uptake and cytotoxicity.
- Validation : Confirm intracellular uptake via fluorescent tagging or mass spectrometry.
- Negative controls : Include non-permeable caspase inhibitors (e.g., Ac-DEVD-CHO) to distinguish permeability-driven effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s mitochondrial permeability transition (MPT) effects versus its caspase-3 inhibition?
- Methodological Answer : Contradictions may arise from overlapping pathways (e.g., MPT-triggered ROS production activating caspases). To disentangle:
- Pathway-specific assays : Use MPT inhibitors (e.g., cyclosporine A) alongside this compound to isolate caspase-3-dependent atrophy.
- Time-course experiments : Measure caspase-3 activity and mitochondrial ROS at multiple time points (e.g., 0, 2, 4 days) to establish causality.
- Genetic models : Employ caspase-3 knockout cells to confirm target specificity .
Q. What strategies optimize this compound’s selectivity for caspase-3 in heterogeneous cell populations?
- Methodological Answer :
- Structural modification : Introduce steric hindrance via substituents on the thiophene carboxylate group to reduce off-target binding to caspase-7 or -7.
- Competitive assays : Co-administer broad-spectrum caspase inhibitors (e.g., Z-VAD-FMK) to quantify residual activity attributable to caspase-3.
- Single-cell sequencing : Apply transcriptomic profiling post-treatment to identify non-apoptotic pathways affected .
Data Analysis & Reproducibility
Q. How should researchers address variability in muscle fiber diameter measurements across this compound studies?
- Methodological Answer :
- Standardized imaging protocols : Use consistent magnification (e.g., 40x) and staining methods (e.g., H&E) to minimize technical variability.
- Blinded analysis : Employ automated image analysis software (e.g., ImageJ) with pre-set thresholds to reduce observer bias.
- Power calculations : Predefine sample sizes (e.g., n ≥ 30 fibers/group) to ensure statistical robustness .
Q. What computational tools are suitable for modeling this compound’s binding kinetics to caspase-3?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities and interaction sites.
- Kinetic simulations : Apply BioKin or COPASI to model irreversible inhibition using published kinact/Ki values.
- Validation : Cross-reference predictions with surface plasmon resonance (SPR) data .
Integration with Broader Research
Q. How can this compound studies inform therapeutic strategies for caspase-3-driven pathologies beyond muscle atrophy?
- Methodological Answer :
- Cross-disciplinary models : Test this compound in neuroinflammatory (e.g., Alzheimer’s) or ischemic injury models, leveraging its cell permeability and selectivity.
- Biomarker correlation : Measure caspase-3 activity in patient-derived samples pre-/post-treatment to establish clinical relevance.
- Combination therapies : Pair with anti-inflammatory agents (e.g., TNF-α inhibitors) to assess synergistic effects .
Ethical & Reporting Standards
Q. What ethical considerations apply when publishing negative results from this compound trials?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
